6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol
Overview
Description
6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C12H11FN2O and its molecular weight is 218.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, pyrimidine derivatives have been extensively explored for their therapeutic potentials. A study by Muralidharan et al. (2019) reported the synthesis of novel pyrimidine derivatives with significant anti-inflammatory and analgesic activities. The study highlights the importance of the pyrimidine scaffold and its substituents in medicinal chemistry, indicating the potential utility of compounds like 6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol in developing new therapeutic agents (Muralidharan, S. James Raja, Asha Deepti, 2019).
Synthesis and Structural Analysis
Research on the synthesis and structural characterization of pyrimidine derivatives reveals the importance of these compounds in chemical synthesis and material science. Akbar Ali et al. (2021) demonstrated the synthesis and single-crystal exploration of arylsulfonylated 2-amino-6-methylpyrimidin derivatives. Their work provides insights into the structural stabilities and reactivities of pyrimidine derivatives, which could be crucial for designing new materials or pharmaceuticals (Akbar Ali et al., 2021).
Mechanism of Action
Target of Action
A structurally similar compound, (3,3-dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone, is known to interact with theCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa.
Properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-7-3-4-9(5-10(7)13)11-6-12(16)15-8(2)14-11/h3-6H,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXPLEJOKCISBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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